molecular formula C32H28F6N4O3 B8099511 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B8099511
M. Wt: 630.6 g/mol
InChI Key: RWVDHFLTDHDJKH-COIZRTFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of cyclobutene-dione derivatives characterized by a rigid, planar cyclobutene core functionalized with amino and aryl substituents. Its molecular structure features:

  • 3,5-Bis(trifluoromethyl)phenylamino group: Imparts hydrophobicity and electron-withdrawing properties, enhancing metabolic stability and binding affinity to hydrophobic pockets .
  • The quinoline moiety may enable π-π stacking, while the quinuclidine-vinyl group contributes to conformational rigidity .

Molecular Formula: C₃₄H₂₈F₆N₄O₃ (estimated based on analogs).
Key Properties: High molecular weight (~700–750 g/mol), low solubility in aqueous media (common to trifluoromethyl-rich compounds), and stereochemical sensitivity due to multiple defined stereocenters .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16?,17?,25?,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDHFLTDHDJKH-COIZRTFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclobutene core: This can be achieved through a cycloaddition reaction involving suitable dienes and dienophiles under controlled conditions.

    Introduction of the anilino group: This step involves the reaction of the cyclobutene intermediate with 3,5-bis(trifluoromethyl)aniline under appropriate conditions.

    Attachment of the quinolinyl group: This can be done through a nucleophilic substitution reaction involving the quinoline derivative and the cyclobutene intermediate.

    Final coupling: The final step involves the coupling of the intermediate with the azabicyclooctane derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under controlled conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-(5-ethenyl-1-azabicyclo[22

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: The compound’s chemical properties may be useful in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a cyclobutene-dione core with several derivatives, differing in substituents and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituent Variations Key Features
Target Compound (Hypothetical) C₃₄H₂₈F₆N₄O₃ ~730 g/mol 6-Methoxyquinolin-4-yl, 5-vinylquinuclidin-2-yl High stereochemical complexity; potential for CNS activity
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (1256245-84-7) C₃₂H₂₈F₆N₄O₃ 630.57 Cinchona alkaloid-derived substituent Chiral recognition in catalysis; used in enantioselective synthesis
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione (1211565-11-5) C₂₃H₂₅F₆N₃O₂ 489.45 Piperidinyl-cyclohexyl group Compact structure; improved solubility vs. bulkier analogs
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione (1454257-32-9) C₃₁H₂₇F₆N₃O₂ 587.6 Diphenyl-piperidine ethyl group Enhanced lipophilicity; potential P-glycoprotein modulation

Key Findings:

Stereochemistry : The (1R) configuration in the target compound distinguishes it from cinchona-based analogs (e.g., 1256245-84-7), which exhibit (8α,9S) stereochemistry critical for catalytic activity .

Substituent Effects: Quinoline vs. Cinchona: The 6-methoxyquinolin-4-yl group may enhance fluorescence properties compared to cinchona-derived analogs, aiding in bioimaging applications . Quinuclidine vs.

Biological Activity: Limited data exists for direct analogs. However, trifluoromethylphenylamino derivatives are associated with kinase inhibition and antimicrobial activity in related compounds .

Biological Activity

The compound 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione , with CAS number 1256245-79-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C32H28F6N4O3
  • Molecular Weight : 630.59 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A (trifluoromethyl derivative)0.51.0
Compound B (aminoguanidine hydrazone)1.016.0
Compound C (FtsZ inhibitor)0.120.12

These results suggest that the incorporation of trifluoromethyl groups may enhance the compound's efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism for the antimicrobial action of similar compounds involves the inhibition of bacterial cell division through targeting the FtsZ protein, a crucial component in bacterial cytokinesis. Inhibitors of FtsZ have been shown to disrupt the formation of the Z-ring necessary for cell division, leading to bacterial death .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of compounds structurally related to our target compound. The study found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against S. aureus and E. coli, indicating strong antibacterial activity .

Another research highlighted the effectiveness of these compounds in murine models, where they demonstrated significant reductions in bacterial load in infected tissues compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.